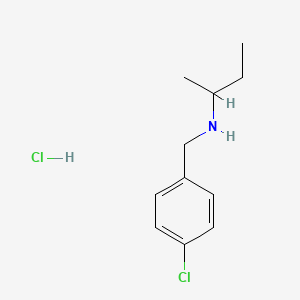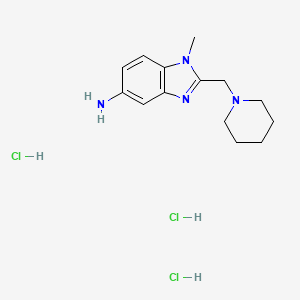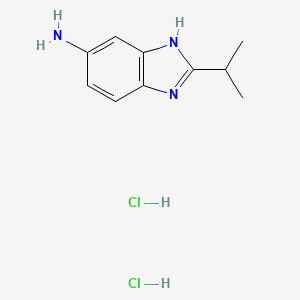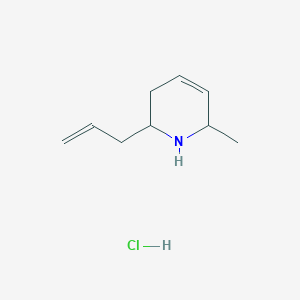
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a practical two-step synthesis of imidazo [1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been reported .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Structural Studies
Complexation with Copper: Structural studies of complexes involving (Prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine with copper in various oxidation states revealed intricate coordination geometries. These studies highlighted the flexibility and coordination behavior of this class of ligands, resulting in diverse molecular architectures ranging from discrete molecular species to one-dimensional chain structures depending on the anionic counterparts (Bussey et al., 2015).
Materials Science and Polymer Chemistry
Synthesis of Organosilicon Polymers: The condensation of related compounds with silanes leads to the formation of cross-linked organosilicon polymers. These polymers exhibit potential for applications in materials science, including as anionites for the selective recovery of metal ions (Belousova et al., 2001).
Catalysis
Catalysis in Hydroxylation Reactions: Copper(II) complexes derived from multidentate ligands containing (Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine moieties have been evaluated as catalysts for the direct hydroxylation of benzene to phenol, demonstrating significant efficiency and potential for industrial applications (Wu et al., 2015).
Fluorescence Sensing
Development of Fluorescent Sensors: Studies have focused on the synthesis and characterization of fluorescein-based dyes incorporating pyridyl-amine-pyrrole groups derived from (Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine. These compounds exhibit midrange affinity for Zn(II) and have been applied in biological imaging, highlighting their potential as selective fluorescent sensors for metal ions (Nolan et al., 2006).
Direcciones Futuras
While specific future directions for this compound are not available, research into similar compounds continues to be a significant area of interest. For instance, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h2-5,7,10H,1,6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWQEVDZGHMZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)




![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)


![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)


![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
